molecular formula C10H11BrO2 B2681401 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone CAS No. 81591-17-5

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone

Cat. No.: B2681401
CAS No.: 81591-17-5
M. Wt: 243.1
InChI Key: BHRKRLBGVYFTNG-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone is an organic compound with the CAS Number 81591-17-5 and a molecular weight of 243.10 g/mol. Its molecular formula is C 10 H 11 BrO 2 . This substituted acetophenone derivative features a bromo and an ethyl group on the phenolic ring, a structure that is often explored as a key synthetic intermediate or building block in organic chemistry and medicinal research . Compounds with this structural motif, particularly brominated hydroxyacetophenones, are of significant interest in scientific research for developing molecules with diverse biological activities. Similar brominated derivatives are investigated for their potential as antimicrobial agents, powerful antioxidants, and chemotherapeutic agents . The presence of multiple functional groups on the aromatic ring makes this compound a versatile precursor for further chemical modifications, including the synthesis of more complex heterocyclic systems . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, refer to the material safety data sheet (MSDS) for detailed handling and safety information, and ensure proper storage conditions as recommended by the supplier .

Properties

IUPAC Name

1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-7-4-8(11)5-9(6(2)12)10(7)13/h4-5,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKRLBGVYFTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone can be achieved through several methods:

Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents used in these reactions include bromine, aluminum chloride, potassium permanganate, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of 1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone exhibit potent activity against various bacterial strains, including multi-drug resistant pathogens. The presence of the bromine atom is critical for enhancing the compound's efficacy against Gram-positive bacteria .
  • Antioxidant Properties : Research has shown that this compound possesses antioxidant activity, making it a candidate for developing nutraceuticals aimed at combating oxidative stress-related diseases .

Ligand in Coordination Chemistry

This compound serves as a ligand in the synthesis of metal complexes. These complexes have potential applications in catalysis and as therapeutic agents. For instance, vanadocene complexes formed with this ligand have been studied for their spermicidal activity against human sperm .

Synthesis of Novel Compounds

The compound is utilized as a precursor for synthesizing more complex organic molecules. For example, it has been used to create hydrazones and other derivatives that exhibit enhanced biological activities . The versatility of this compound allows for modifications that can lead to novel pharmaceuticals.

Data Tables

Application AreaSpecific UseObservations
Medicinal ChemistryAntimicrobial agentsEffective against multi-drug resistant bacteria
Coordination ChemistryLigand for metal complexesPotential spermicidal activity
Organic SynthesisPrecursor for novel derivativesEnhanced biological activities observed

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the hydroxyl group significantly increased antibacterial potency, suggesting that further structural optimization could yield even more effective compounds.

Case Study 2: Coordination Complexes

Research on vanadocene complexes involving this compound demonstrated promising results in spermicidal activity tests. The study confirmed that the coordination of this ligand to vanadium significantly enhanced its biological effectiveness compared to free vanadium salts.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physical Properties

Hydroxyacetophenones are distinguished by substituent type, position, and number. Below is a comparative analysis of 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone and its analogs:

Table 1: Structural and Physical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound 2-OH, 3-Et, 5-Br C₁₀H₁₁BrO₂ 243.10 Not reported
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OMe, 5-Br C₉H₉BrO₃ 245.07 Not reported
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone 2-OH, 3-NO₂, 5-Br C₈H₆BrNO₄ 260.04 99.5
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone 2-OH, 3-Br, 5-OMe C₉H₉BrO₃ 245.07 Not reported
1-(5-Chloro-2-hydroxyphenyl)ethanone 2-OH, 5-Cl C₈H₇ClO₂ 170.59 148–150

Key Observations :

  • Substituent Type : Replacing ethyl (target) with nitro () increases molecular weight and polarity, as seen in the higher melting point (99.5°C) of the nitro derivative.
  • Methoxy vs. Ethyl : Methoxy groups () enhance solubility in polar solvents compared to the hydrophobic ethyl group in the target compound .

Key Observations :

  • Nitration : The nitro derivative () is synthesized under strongly acidic conditions, whereas ethyl or methoxy groups may require alkylation or etherification steps .
  • Schiff Base Formation: Hydroxyacetophenones with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced reactivity in condensation reactions with diamines .

Key Observations :

  • Hydroxyl Groups : Compounds with multiple hydroxyl groups (e.g., 2,5-dihydroxy derivatives in ) show stronger α-glucosidase inhibition due to enhanced hydrogen bonding .
  • Halogen Effects : Bromine and chlorine substituents () improve antimicrobial efficacy by increasing lipophilicity and membrane penetration .

Biological Activity

1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, with the CAS number 81591-17-5, is a brominated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant and anticancer properties, along with a summary of relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO2. The presence of the bromine atom and the hydroxyl group on the aromatic ring significantly influences its reactivity and biological properties.

Antioxidant Activity

Several studies have demonstrated the antioxidant capabilities of phenolic compounds similar to this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Mechanism : The antioxidant activity is primarily attributed to the ability to scavenge free radicals and chelate metal ions, preventing oxidative damage to cellular components.
  • Research Findings : A study found that phenolic compounds exhibit varying degrees of DPPH radical scavenging activity, with some derivatives showing higher efficacy than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Case Studies :
    • A recent investigation into similar brominated phenolic compounds revealed significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The study indicated that structural modifications, such as the introduction of electron-donating groups, enhanced anticancer activity .
    • Another study highlighted that derivatives of phenolic compounds exhibited selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells, suggesting a targeted therapeutic approach .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following points summarize key findings:

  • Bromine Substitution : The presence of bromine at the 5-position enhances lipophilicity and biological activity compared to similar compounds with chlorine or iodine substitutions.
  • Hydroxyl Group Influence : The hydroxyl group at the 2-position contributes to increased antioxidant activity by facilitating hydrogen donation during radical scavenging reactions.

Data Table: Biological Activity Comparison

Compound NameAntioxidant Activity (IC50 µM)Anticancer Activity (CC50 µM)Reference
This compoundTBDTBD
Ascorbic Acid~50N/A
Brominated Phenolic Derivative A~30~15 (MDA-MB-231)
Brominated Phenolic Derivative B~25~10 (U-87)

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenone derivatives. Key steps include:
  • Bromination : Electrophilic substitution at the 5-position using bromine in acetic acid or HBr/H₂O₂ .

  • Ethylation : Introduction of the ethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

  • Hydroxylation : Protection/deprotection strategies (e.g., using BBr₃ for demethylation) to introduce the 2-hydroxy group .

  • Optimization :

  • Temperature : Maintain 0–5°C during bromination to minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

  • Catalysis : Lewis acids like AlCl₃ improve acylation yields .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield (%)Reference
BrominationBr₂, CH₃COOH, 0°C75–80
EthylationEthyl iodide, K₂CO₃, DMF, 80°C65–70
HydroxylationBBr₃, CH₂Cl₂, -20°C85

Q. How is the structural integrity of this compound validated?

  • Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 2.5 ppm for acetyl group; δ 1.3 ppm for ethyl -CH₂-) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and ketone groups) .
  • Mass Spectrometry : Validate molecular weight (m/z ≈ 257.03 [M+H]⁺) .

Q. What are the stability considerations for handling and storing this compound?

  • Stability Risks :
  • Light Sensitivity : Degrades under UV exposure; store in amber vials .
  • Moisture : Hydrolysis of the acetyl group in aqueous environments; use desiccants .
    • Storage Recommendations :
ConditionTemperatureSolventShelf LifeReference
Solid-20°C (dry)N/A12 months
Solution4°C (DMSO)DMSO1 month

Advanced Research Questions

Q. How does the bromo-ethyl-hydroxy substitution pattern influence reaction mechanisms in cross-coupling chemistry?

  • Mechanistic Insights :
  • Suzuki Coupling : The bromine atom at position 5 acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the ethyl group reduces reaction rates, requiring bulky ligands (e.g., SPhos) .
  • Electrophilic Aromatic Substitution : The hydroxyl group directs incoming electrophiles to the para position (relative to -OH), but the ethyl group may sterically block meta substitution .

Q. What methodological approaches are used to assess its biological activity, particularly enzyme inhibition?

  • In Vitro Assays :
  • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., COX-2) via AutoDock Vina; the hydroxyl group forms hydrogen bonds with catalytic residues .
    • Data Contradictions :
  • Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from assay conditions (pH, temperature) or impurity levels .

Q. How can researchers resolve contradictions in spectral data or synthetic yields?

  • Troubleshooting Strategies :
  • Purity Analysis : Use HPLC (C18 column, MeCN/H₂O gradient) to detect byproducts (e.g., di-brominated analogs) .
  • Isotopic Labeling : ¹³C-labeling of the acetyl group to distinguish overlapping NMR signals .
  • Reaction Monitoring : In-situ IR spectroscopy tracks bromine consumption (peak at 500 cm⁻¹) to optimize stoichiometry .

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